Acumapimod

Übersicht

Beschreibung

Acumapimod ist ein niedermolekulares Medikament, das als Inhibitor der p38-Mitogen-aktivierten Proteinkinase (MAPK) wirkt. Es wurde ursprünglich von Novartis Pharma AG entwickelt und wird derzeit auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Behandlung von akuten Exazerbationen der chronisch obstruktiven Lungenerkrankung (COPD) . Die Verbindung hat sich in klinischen Studien als vielversprechend erwiesen und signifikante Reduzierungen von klinischen Behandlungsversagen und Krankenhausaufenthalten bei COPD-Patienten gezeigt .

Vorbereitungsmethoden

Die Synthese von Acumapimod umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die die Bildung eines Pyrazolrings und die anschließende Funktionalisierung zur Erreichung der gewünschten Molekülstruktur beinhalten .

Analyse Chemischer Reaktionen

Acumapimod unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen, um verschiedene Substituenten einzuführen.

Häufige Reagenzien und Bedingungen: Typische Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Acumapimod hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um den p38 MAPK-Signalweg und seine Rolle in verschiedenen zellulären Prozessen zu untersuchen.

Biologie: Auf seine Auswirkungen auf die Produktion von entzündungsfördernden Zytokinen und Signalwege untersucht.

Medizin: Vor allem für sein Potenzial zur Behandlung von akuten Exazerbationen der COPD erforscht. .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des p38 MAPK-Signalwegs, eines wichtigen Signalwegs, der an der Regulation von entzündungsfördernden Zytokinen beteiligt ist. Durch die Hemmung von p38 MAPK reduziert this compound die Produktion von proinflammatorischen Zytokinen, wodurch Entzündungen und ihre assoziierten Symptome gemildert werden . Zu den molekularen Zielstrukturen von this compound gehören die p38α- und p38β-Isoformen der MAPK-Familie .

Wirkmechanismus

Acumapimod exerts its effects by inhibiting the p38 MAPK pathway, a key signaling pathway involved in the regulation of inflammatory cytokines. By inhibiting p38 MAPK, this compound reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation and its associated symptoms . The molecular targets of this compound include p38α and p38β isoforms of the MAPK family .

Vergleich Mit ähnlichen Verbindungen

Acumapimod ist einzigartig unter den p38 MAPK-Inhibitoren aufgrund seiner spezifischen Molekülstruktur und pharmakokinetischen Eigenschaften. Ähnliche Verbindungen umfassen:

SB203580: Ein weiterer p38 MAPK-Inhibitor mit einer anderen chemischen Struktur und einem leicht abweichenden pharmakologischen Profil.

VX-702: Ein p38 MAPK-Inhibitor, der auf sein Potenzial zur Behandlung von entzündlichen Erkrankungen untersucht wurde.

This compound zeichnet sich durch seine orale Bioverfügbarkeit und spezifische Wirksamkeit bei der Reduzierung von COPD-Exazerbationen aus, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung macht .

Biologische Aktivität

Acumapimod (BCT197) is a selective oral inhibitor of p38 mitogen-activated protein kinase (MAPK), primarily investigated for its potential in treating acute exacerbations of chronic obstructive pulmonary disease (AECOPD). This compound has garnered attention due to its role in modulating inflammatory responses, which are critical in the pathophysiology of various respiratory diseases.

The p38 MAPK pathway is integral in regulating inflammatory cytokines and mediating stress responses. In conditions such as COPD, p38 MAPK is activated, leading to the overexpression of pro-inflammatory cytokines and contributing to airway inflammation and remodeling. By inhibiting this pathway, this compound aims to reduce inflammation and improve lung function in patients experiencing exacerbations.

Phase II Trials

- Study Design : A Phase II, double-blind, randomized, placebo-controlled trial evaluated the efficacy of this compound in patients with moderate to severe AECOPD. Participants received either single doses (20 mg or 75 mg) or repeated doses (75 mg) over a specified period, alongside standard care with oral prednisone or placebo.

- Primary Outcomes : The primary endpoint was the improvement in forced expiratory volume in 1 second (FEV1) compared to placebo. Although the primary endpoint was not met statistically at Day 10 (), significant improvements were observed at Day 8 for the 75 mg repeat-dose group ().

- Secondary Outcomes : Post-hoc analyses indicated that the mean change in FEV1 area under the curve (AUC) from baseline to Day 14 was significantly higher in the 75 mg group compared to placebo (), suggesting a potential clinical benefit from repeated dosing .

Summary of Efficacy Data

| Outcome Measure | This compound (75 mg) | Placebo | Statistical Significance |

|---|---|---|---|

| FEV1 at Day 8 | Improved | Baseline | |

| FEV1 AUC (Day 14) | Higher | Lower |

Safety Profile

This compound was generally well tolerated among participants, with adverse effects comparable to placebo. This safety profile is crucial for its potential use as a first-line therapy during acute exacerbations of COPD .

Comparative Studies

In a broader context, other p38 MAPK inhibitors have been assessed for their efficacy in managing COPD exacerbations. For instance, studies involving compounds like losmapimod have shown mixed results regarding their ability to reduce exacerbation rates and inflammatory biomarkers .

Comparative Efficacy Table

| Compound | Efficacy on Exacerbations | Inflammatory Biomarkers Impacted |

|---|---|---|

| This compound | Positive trend | Limited data |

| Losmapimod | Variable | hsCRP, fibrinogen |

| RV-568 | Positive | MDA, TNF-α |

Eigenschaften

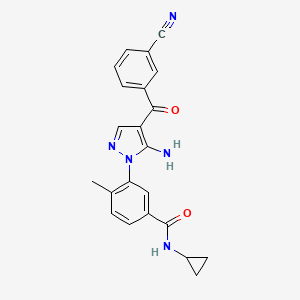

IUPAC Name |

3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c1-13-5-6-16(22(29)26-17-7-8-17)10-19(13)27-21(24)18(12-25-27)20(28)15-4-2-3-14(9-15)11-23/h2-6,9-10,12,17H,7-8,24H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUSQKZDZHAAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836683-15-9 | |

| Record name | Acumapimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0836683159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acumapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACUMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F16KW647L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.